

Characterization of 4-Bromo-2-fluoroanisole: A Comparative NMR Analysis

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Compound of Interest

Compound Name: 4-Bromo-2-fluoroanisole

Cat. No.: B1265810

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This guide provides a comprehensive analysis of **4-Bromo-2-fluoroanisole** using ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy. The data presented herein serves as a valuable resource for researchers, scientists, and professionals in drug development for the identification and characterization of this compound and its derivatives. For comparative purposes, the NMR data of anisole, 4-bromoanisole, and 4-fluoroanisole are also presented to illustrate the influence of bromo and fluoro substituents on the chemical shifts of the anisole backbone.

^1H NMR and ^{13}C NMR Spectral Data

The chemical shifts (δ) in parts per million (ppm) for **4-Bromo-2-fluoroanisole** and related compounds are summarized below. The spectra were acquired in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as the internal standard.

Table 1: ^1H NMR Spectral Data (400 MHz, CDCl_3)

Compound	Ar-H (ppm)	-OCH ₃ (ppm)
4-Bromo-2-fluoroanisole	7.25-6.85 (m, 3H)	3.88 (s, 3H)
Anisole	7.31-7.23 (m, 2H), 6.95-6.87 (m, 3H)[1]	3.81 (s, 3H)
4-Bromoanisole	7.38-7.34 (m, 2H), 6.79-6.75 (m, 2H)[2]	3.77 (s, 3H)[2]
4-Fluoroanisole	6.99-6.94 (m, 2H), 6.86-6.81 (m, 2H)	3.77 (s, 3H)

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Compound	C1 (-OCH ₃)	C2	C3	C4	C5	C6	-OCH ₃
4-Bromo-2-fluoroanisole	152.0 (d)	151.8 (d)	117.8	113.5	125.7	113.2	56.5
Anisole[3]	159.9	120.8	129.5	122.3	129.5	120.8	55.1
4-Bromoanisole[4]	158.5	116.0	132.4	114.0	132.4	116.0	55.4
4-Fluoroanisole[5]	159.4 (d)	115.8 (d)	115.5 (d)	156.9 (d)	115.5 (d)	115.8 (d)	55.6

d = doublet (due to C-F coupling)

Experimental Protocol

Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) in a 5 mm NMR

tube.

Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer.

^1H NMR Acquisition: A standard single-pulse experiment was utilized with the following parameters:

- Pulse Angle: 30-45°
- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-2 seconds
- Number of Scans: 8-16

^{13}C NMR Acquisition: A proton-decoupled pulse sequence was used for the acquisition of the ^{13}C NMR spectrum with the following parameters:

- Pulse Angle: 30-45°
- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2-5 seconds
- Number of Scans: 128-1024

Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Structure and Atom Numbering

The structure of **4-Bromo-2-fluoroanisole** with the IUPAC numbering for the aromatic carbons is shown below. This numbering is used for the assignment of chemical shifts in Table 2.

Caption: Structure of **4-Bromo-2-fluoroanisole** with atom numbering.

Discussion

The ^1H NMR spectrum of **4-Bromo-2-fluoroanisole** shows a complex multiplet for the aromatic protons due to the combined effects of the bromo, fluoro, and methoxy substituents. The methoxy group appears as a characteristic singlet at approximately 3.88 ppm.

In the ^{13}C NMR spectrum, the presence of the fluorine atom leads to observable carbon-fluorine couplings (J-coupling), resulting in doublets for the carbons in close proximity to the fluorine atom (C1 and C2). The chemical shifts are influenced by the electronic effects of the substituents. The electronegative fluorine and oxygen atoms cause a downfield shift for the carbons they are attached to, while the bromine atom also influences the chemical shifts of the aromatic carbons.

By comparing the spectra of **4-Bromo-2-fluoroanisole** with those of anisole, 4-bromoanisole, and 4-fluoroanisole, the individual and combined effects of the substituents on the electronic environment of the aromatic ring can be clearly discerned. This comparative analysis is crucial for the unambiguous identification and characterization of substituted anisole derivatives in various research and development applications.

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References

- 1. Human Metabolome Database: ^1H NMR Spectrum (1D, 400 MHz, CDCl_3 , experimental) (HMDB0033895) [hmdb.ca]
- 2. rsc.org [rsc.org]
- 3. Anisole(100-66-3) ^{13}C NMR [m.chemicalbook.com]
- 4. 4-Bromoanisole(104-92-7) ^{13}C NMR [m.chemicalbook.com]
- 5. 4-Fluoroanisole(459-60-9) ^{13}C NMR [m.chemicalbook.com]
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